Potassium (3-ethoxypropyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;3-ethoxypropyl(trifluoro)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BF3O.K/c1-2-10-5-3-4-6(7,8)9;/h2-5H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBVXGBTLDTZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCOCC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612215-44-7 | |
| Record name | potassium (3-ethoxypropyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of potassium (3-ethoxypropyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. This method is preferred due to its simplicity and the high yields of analytically pure products it provides . The general reaction can be represented as follows:
R-B(OH)2+KHF2→R-BF3K+H2O
In industrial settings, the production of potassium organotrifluoroborates can be scaled up using similar methods, ensuring the process remains safe and efficient .
Chemical Reactions Analysis
Potassium (3-ethoxypropyl)trifluoroborate undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form different products, depending on the reagents and conditions used.
Substitution: The compound is a strong nucleophile and can react with electrophiles without the need for transition-metal catalysts.
Common reagents used in these reactions include oxidizing agents like peroxides for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis Applications
Suzuki-Miyaura Coupling Reactions :
Potassium (3-ethoxypropyl)trifluoroborate is extensively utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. These reactions allow for the coupling of aryl or vinyl halides with boron-containing compounds to create complex organic molecules.
Radical Reactions :
Recent studies have highlighted its utility as a radical precursor in photoredox catalysis. The compound can participate in radical-radical coupling under oxidative conditions, enabling the formation of new carbon-centered radicals without the need for metal catalysts .
Biological Applications
Medicinal Chemistry :
The stability and reactivity of this compound make it valuable in synthesizing biologically active molecules. Organoboron compounds are recognized for their potential therapeutic effects, including anticancer properties. For instance, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy .
Enzyme Inhibition Studies :
Research indicates that some derivatives may inhibit specific enzymes involved in critical biological pathways, highlighting their potential as therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industrial Applications
Material Science :
In industrial settings, this compound is employed to produce materials that require stable boron-containing intermediates. Its moisture and air stability make it suitable for various applications where traditional boronic acids may not be viable due to their sensitivity to environmental conditions .
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of this compound derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds exhibited significant apoptosis induction compared to standard chemotherapeutics like bleomycin. Structure-activity relationship analysis revealed that modifications on the ethoxypropyl group influenced their efficacy.
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective potential of derivatives from this compound. These were tested for their ability to block voltage-gated potassium channels, showing promise as therapeutic agents for demyelinating diseases. The findings suggested that these compounds could mitigate neuronal damage by stabilizing membrane potentials.
Data Table: Comparison of Biological Activities
Mechanism of Action
The primary mechanism by which potassium (3-ethoxypropyl)trifluoroborate exerts its effects is through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. In Suzuki-Miyaura coupling, for example, the compound hydrolyzes to form the corresponding boronic acid in situ, which then participates in the transmetalation step with a palladium catalyst . This process involves the transfer of the organic group from boron to palladium, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Comparative Analysis of Structural and Functional Properties
Substituent-Driven Reactivity and Stability
The substituent attached to the trifluoroborate group dictates reactivity, solubility, and applications. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected Potassium Trifluoroborates
Key Observations :
- Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., 3-phenylpropyl) exhibit enhanced stability and are widely used in cross-couplings , while alkenyl variants (e.g., 3-butenyl) are more reactive but require careful handling .
- Functional Group Compatibility : Amide- and hydroxyethyl-containing trifluoroborates enable specialized applications, such as peptide synthesis or bioconjugation, but may require modified reaction conditions due to their polarity .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 3-chlorophenyl) enhance electrophilicity, facilitating couplings with electron-rich partners .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : Aryl and alkyl trifluoroborates are widely employed. For example, potassium 3-phenylpropyltrifluoroborate couples efficiently with aryl chlorides under palladium catalysis .
- Trifluoromethylation : Electron-deficient trifluoroborates (e.g., 3-chlorophenyl derivatives) enable selective trifluoromethylation of aromatic substrates, achieving >95% purity in flow conditions .
- Amide Formation : Amide-functionalized trifluoroborates react with azides in the presence of Lewis acids to form stable amides, expanding their utility in medicinal chemistry .
Biological Activity
Potassium (3-ethoxypropyl)trifluoroborate is an organotrifluoroborate compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties, mechanisms of action, and potential therapeutic uses.
This compound is characterized by its trifluoroborate functional group, which imparts unique chemical properties that can influence its biological interactions. The compound's structure can be represented as follows:
- Chemical Formula : C₅H₈BF₃K
- CAS Number : 1612215-44-7
Mechanisms of Biological Activity
-
Antinociceptive Properties :
- A study on potassium thiophene-3-trifluoroborate (RBF₃K), a related compound, demonstrated significant antinociceptive effects in mice. The compound reduced pain induced by acetic acid through mechanisms involving α2-adrenergic and serotonergic receptors, suggesting that this compound may exhibit similar properties due to structural similarities .
-
Inhibition of Serine Proteases :
- Research indicates that organotrifluoroborates can act as non-covalent, competitive inhibitors of serine proteases such as trypsin and α-chymotrypsin. This inhibition is believed to result from hydrogen bonding interactions in the active site of these enzymes, which may also apply to this compound .
- Boron Neutron Capture Therapy (BNCT) :
Table 1: Summary of Biological Activities and Effects
Case Studies
- Antinociceptive Study : In a controlled experiment, mice were administered varying doses of RBF₃K. Results indicated significant pain relief at doses starting from 5 mg/kg without notable motor impairment, highlighting the compound's safety profile alongside its efficacy .
- Inhibition Studies : Investigations into the inhibitory effects of organotrifluoroborates on serine proteases revealed that these compounds could serve as effective inhibitors without causing adverse effects on cellular viability or function .
Q & A
Q. What are the optimal synthetic routes for preparing Potassium (3-ethoxypropyl)trifluoroborate on a preparative scale?
The compound can be synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. For scaled-up production, continuous Soxhlet extraction is recommended to isolate the product from inorganic byproducts, achieving yields >95% . Key steps include:
- Using 3 equivalents of alkoxide for efficient substitution.
- Optimizing reaction pH and temperature to stabilize the trifluoroborate group.
- Purification via crystallization or solvent extraction to ensure high purity.
Q. How is the stability of this compound assessed under varying storage conditions?
Stability is evaluated using multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) to monitor decomposition products like boronic acids or fluorides. For example:
Q. What spectroscopic methods are used to characterize this compound?
- ¹H NMR : Probes alkyl/aryl proton environments (e.g., δ 3.76 ppm for methoxy groups in similar compounds) .
- ¹¹B NMR : Identifies boron coordination (q, J = 37.5 Hz for trifluoroborate) .
- HRMS (ESI/QTOF) : Confirms molecular ion peaks (e.g., [M-K]⁻ at m/z 133.0444) .
Advanced Questions
Q. How do endogenous fluoride ions influence catalytic activity in Suzuki-Miyaura couplings involving this compound?
Fluoride ions play dual roles:
Q. How can contradictory data on coupling efficiency in different solvent systems be resolved?
Contradictions arise from solvent-dependent fluoride availability. NMR titration studies in D₂O reveal:
Q. What catalytic systems are most effective for cross-coupling this compound with aryl chlorides?
Palladium catalysts with electron-rich ligands (e.g., SPhos, XPhos) are optimal:
Q. How does the steric profile of the 3-ethoxypropyl group impact transmetalation kinetics?
The ethoxypropyl group’s moderate steric bulk balances reactivity and stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
